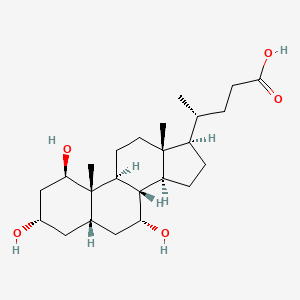
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O5. It is a trihydroxy-5beta-cholanic acid that is substituted by hydroxy groups at positions 1, 3, and 7. This compound is known for its role as a human metabolite and has been studied for its various biological and chemical properties .
Méthodes De Préparation
The synthesis of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves several steps. One common method includes the oxidation of precursor bile acids using reagents such as sodium hypochlorite. The reaction is typically carried out at low temperatures, around -15°C, with acetic acid used to adjust the pH and methanol as the solvent. The resulting product is then purified through recrystallization .
Industrial production methods often involve the extraction of bile acids from animal sources, followed by chemical modification to introduce the desired hydroxy groups. This process includes multiple steps of crystallization, filtration, and drying to obtain the pure compound .
Analyse Des Réactions Chimiques
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to other functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bile acid derivatives.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in liver function and bile acid metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. It interacts with nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport. This interaction influences various metabolic processes, including cholesterol homeostasis and lipid metabolism .
Comparaison Avec Des Composés Similaires
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other bile acids such as:
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid: Similar in structure but with an additional hydroxy group at position 12.
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: Differing in the stereochemistry of the hydroxy groups.
3alpha,7alpha,15alpha-Trihydroxy-5beta-cholan-24-oic Acid: Found in certain bird species and differs in the position of the hydroxy groups.
The uniqueness of this compound lies in its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.
Conclusion
This compound is a significant bile acid derivative with diverse applications in scientific research and industry. Its unique structure and chemical properties make it a valuable compound for studying metabolic pathways and developing therapeutic agents.
Propriétés
Numéro CAS |
99598-04-6 |
|---|---|
Formule moléculaire |
C24H40O5 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20-,22+,23-,24+/m1/s1 |
Clé InChI |
GYUVAHWOVINGNE-RWXZXXAWSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |
melting_point |
238 - 240 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
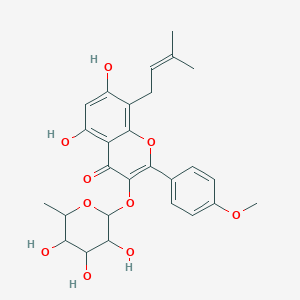
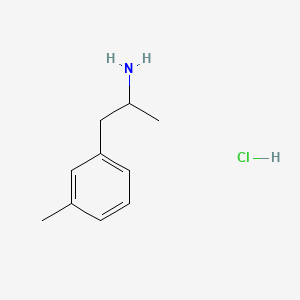
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
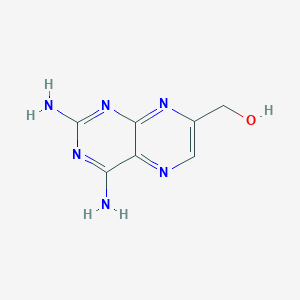
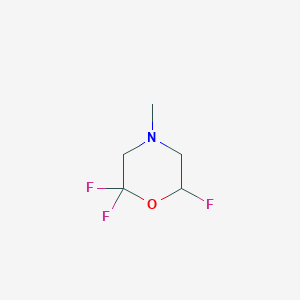

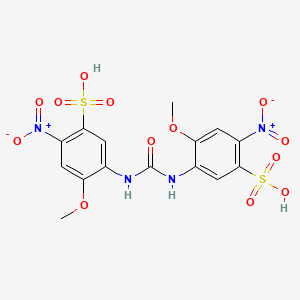
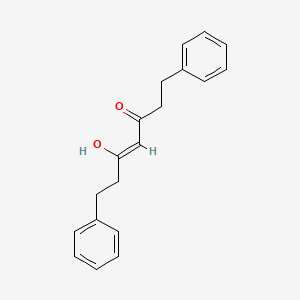
![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
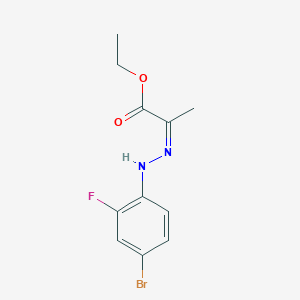
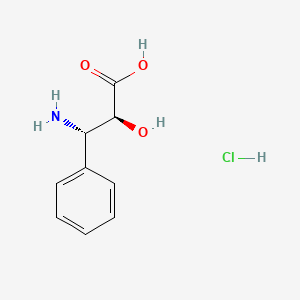
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
